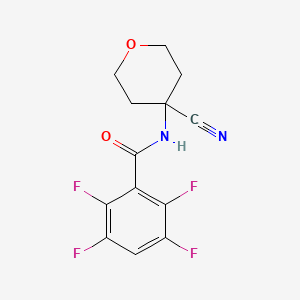

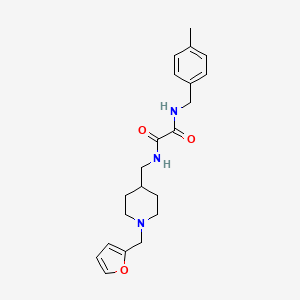

![molecular formula C12H12N2O2S2 B2984211 N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide CAS No. 2097934-95-5](/img/structure/B2984211.png)

N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bithiophene is a type of organic compound that is part of the thiophene family . It’s often used in the synthesis of larger organic compounds, particularly in the field of organic electronics . Ethanediamide, also known as oxamide, is an organic compound with the formula (CONH2)2 . It’s a white crystalline solid that is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .

Synthesis Analysis

Bithiophene can be synthesized through various methods, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . Oxamide can be produced from hydrogen cyanide, which is oxidized to cyanogen, which is then hydrolyzed .Molecular Structure Analysis

The molecular structure of bithiophene consists of two thiophene rings connected by a single bond . Oxamide has a structure of (CONH2)2 .Chemical Reactions Analysis

Bithiophene can undergo various reactions, including coupling, cycloaddition, and isomerization . Oxamide can react with water to form carboxylic acids .Physical and Chemical Properties Analysis

Bithiophene is a solid at room temperature with a melting point of 32-33 °C . Oxamide is a white crystalline solid that is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .科学的研究の応用

Catalysis and Material Science

- Catalytic Materials for Ethene Production : Research demonstrates the high potential of catalytic materials such as Ni–Nb–O mixed oxides for the oxidative dehydrogenation of ethane to ethylene, highlighting the role of bithiophene-related compounds in enhancing catalytic performance and selectivity (Heracleous & Lemonidou, 2006).

Polymer and Electronic Applications

- Conjugated Polymers for Organic Electronics : Bithiophene derivatives, when used as building blocks for conjugated polymers, exhibit p-type semiconductor performance in organic thin-film transistors. This research indicates the utility of such compounds in developing materials for electronic applications (Chen et al., 2014).

Molecular Interaction Studies

- Intramolecular Interactions in π-Conjugated Systems : Studies on thiophene-based π-conjugated systems reveal the contribution of sulfur–bromine intramolecular interactions to the self-rigidification of these structures, which is crucial for understanding the stability and properties of novel organic materials (Hergué et al., 2008).

Electrochemical Polymerization

- Electrochemical Polymerization : Research on the synthesis of poly(quaterthienyl ethylene) through electrochemical polymerization of bithiophene derivatives demonstrates the potential of these processes in creating conductive polymer films, which are significant for various technological applications (Sato et al., 1997).

Thermal Studies and Complex Formation

- Thermal Behavior and Complex Formation : Studies on nickel(II) diamine complexes offer insights into the thermal behavior and complex formation processes involving ethanediamine derivatives, which are essential for understanding the stability and reactivity of such complexes (Roy et al., 1989).

作用機序

Target of Action

Compounds containing bithiophene units are often used in organic electronics due to their ability to facilitate charge transport

Mode of Action

Bithiophene-containing compounds are known to interact with their targets through π-π stacking, a type of non-covalent interaction between aromatic rings . This interaction can influence the electronic properties of the compound and its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures are often involved in electron transport pathways, particularly in organic electronic devices

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves the study of how the body absorbs, distributes, metabolizes, and excretes drugs .

Result of Action

The electronic properties of bithiophene-containing compounds can influence the function of their targets, potentially leading to changes at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can affect the action of many compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N'-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c13-11(15)12(16)14-5-3-9-1-2-10(18-9)8-4-6-17-7-8/h1-2,4,6-7H,3,5H2,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQHGFFYKXDXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)CCNC(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2984130.png)

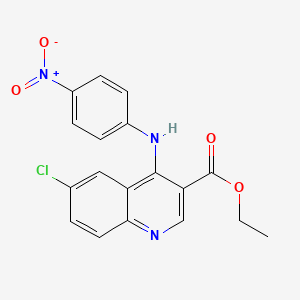

![4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide](/img/structure/B2984132.png)

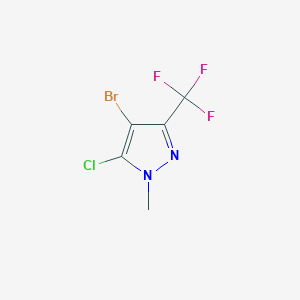

![ethyl (5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2984134.png)

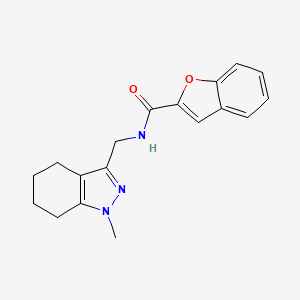

![4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2984137.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid](/img/structure/B2984142.png)

![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2984146.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2984147.png)

![3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2984149.png)